Ethyl 6-bromo-5-[(3-nitrobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 6-bromo-5-[(3-nitrobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C24H18BrNO6. It is a member of the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes a bromine atom, a nitrobenzyl group, and a benzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-5-[(3-nitrobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method starts with the bromination of a suitable benzofuran precursor. The bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO) under reflux conditions .
Following bromination, the nitrobenzyl group is introduced through a nucleophilic substitution reaction. This step involves reacting the brominated benzofuran with 3-nitrobenzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The final step involves esterification to form the ethyl ester, which can be achieved using ethanol and a catalytic amount of acid .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-[(3-nitrobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS), potassium carbonate (K2CO3), dimethylformamide (DMF).
Major Products
Amino derivative: Formed by the reduction of the nitro group.
Substituted benzofuran: Formed by nucleophilic substitution of the bromine atom.
Scientific Research Applications
Ethyl 6-bromo-5-[(3-nitrobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe for investigating biological pathways and mechanisms due to its ability to undergo specific chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-5-[(3-nitrobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzyl group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can form halogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-2-methyl-5-[(4-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate
Uniqueness
Ethyl 6-bromo-5-[(3-nitrobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is unique due to the presence of both a bromine atom and a nitrobenzyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C24H18BrNO6 |
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Molecular Weight |
496.3 g/mol |
IUPAC Name |
ethyl 6-bromo-5-[(3-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H18BrNO6/c1-2-30-24(27)22-18-12-21(31-14-15-7-6-10-17(11-15)26(28)29)19(25)13-20(18)32-23(22)16-8-4-3-5-9-16/h3-13H,2,14H2,1H3 |
InChI Key |
OWYHFYQDRTVQEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC(=CC=C3)[N+](=O)[O-])Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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